N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide is a chemical compound characterized by its unique structure and potential applications in scientific research. It belongs to a class of organic compounds known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The compound's full IUPAC name reflects its complex structure, which includes a thiazole ring and amide functionality.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a thiazole derivative. Its molecular formula is with a molecular weight of approximately 261.36 g/mol. It is identified by several chemical identifiers, including the CAS number 89259-39-2 and the InChI Key QGSJYYIRAFRPIT-UHFFFAOYSA-N .
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide features:
Key structural data:
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)N(C)C(C)CThis structure allows for various interactions with biological targets, making it a candidate for pharmacological studies .
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide can undergo several chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide may involve inhibition of specific enzymes or receptors in biological pathways. For instance, compounds with similar structures have been known to inhibit enzymes like fructose-1,6-bisphosphatase and leukotriene A-4 hydrolase, which are involved in metabolic processes and inflammatory responses .
Data from pharmacological studies indicate that such compounds can modulate biochemical pathways by interacting with target proteins, potentially leading to therapeutic effects in conditions like diabetes or inflammation .
The physical properties of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide include:
Chemical properties include its stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the amide bond.
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide has several potential applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7